4-(4-Tert-butylphenoxy)butyl acetate

Description

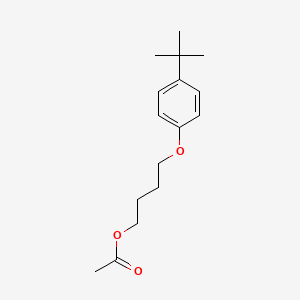

4-(4-Tert-butylphenoxy)butyl acetate (CAS: 92584-42-4) is an organic compound featuring a butyl chain linked to both an acetate ester and a 4-tert-butylphenoxy group. This structure combines hydrophobic (tert-butylphenol) and polar (acetate) moieties, making it a versatile intermediate in organic synthesis and industrial applications. It is cataloged under the identifier AB3502 in chemical databases .

Properties

CAS No. |

92584-42-4 |

|---|---|

Molecular Formula |

C16H24O3 |

Molecular Weight |

264.36 g/mol |

IUPAC Name |

4-(4-tert-butylphenoxy)butyl acetate |

InChI |

InChI=1S/C16H24O3/c1-13(17)18-11-5-6-12-19-15-9-7-14(8-10-15)16(2,3)4/h7-10H,5-6,11-12H2,1-4H3 |

InChI Key |

BEJMWAUXKZITKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCCCOC1=CC=C(C=C1)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-tert-Butylphenyl Acetate (CAS: Not explicitly provided)

- Structure: A simpler analog lacking the butyl chain spacer. The acetate group is directly attached to the 4-tert-butylphenol ring .

- Physical Properties : Similar to other acetates (e.g., butyl acetate: boiling point 126°C, density 0.88 g/cm³ ), but higher molecular weight may increase boiling point and viscosity.

- Applications : Likely used as a fragrance component or solvent due to its aromatic tert-butyl group and ester functionality.

[4-(4-tert-Butylbenzoyl)phenyl] Acetate (CAS: 890099-70-4)

- Structure : Incorporates a benzoyl group (C₆H₅CO-) adjacent to the acetate, enhancing rigidity and conjugation .

- Stability: The benzoyl group likely improves thermal stability compared to 4-(4-tert-butylphenoxy)butyl acetate.

- Hazards : Classified for industrial use only, with precautions against exposure due to undefined toxicity risks .

(4-tert-Butylphenoxy)methanol Acetate (CAS: 54889-98-4)

- Structure: Features a methanol spacer between the phenoxy and acetate groups, reducing chain flexibility compared to the butyl spacer in the target compound .

- Properties : Predicted boiling point of 307.8°C and density of 1.026 g/cm³, suggesting higher polarity and thermal resistance .

(2,4-Di-tert-butylphenoxy)acetic Acid (CAS: 18327-79-2)

- Structure: Two tert-butyl groups on the phenol ring and an acetic acid group instead of an ester.

- Reactivity: The carboxylic acid functionality enables salt formation and coordination chemistry, unlike the ester group in this compound .

- Applications : Used as a synthetic building block for complex molecules, leveraging its solubility-modifying tert-butyl groups .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Boiling Point (°C) | Density (g/cm³) | Applications |

|---|---|---|---|---|---|---|

| This compound | 92584-42-4 | C₁₆H₂₂O₃ | Phenoxy, acetate, butyl | Not reported | Not reported | Intermediate, solvent (inferred) |

| 4-tert-Butylphenyl acetate | Not provided | C₁₂H₁₆O₂ | Phenoxy, acetate | ~250 (estimated) | ~0.95 (estimated) | Fragrance, solvent |

| (4-tert-Butylphenoxy)methanol acetate | 54889-98-4 | C₁₃H₁₈O₃ | Phenoxy, acetate, methanol | 307.8 (predicted) | 1.026 (predicted) | Specialty synthesis |

| (2,4-Di-tert-butylphenoxy)acetic acid | 18327-79-2 | C₁₆H₂₂O₃ | Phenoxy, carboxylic acid | Not reported | Not reported | Synthetic building block |

Key Research Findings and Industrial Relevance

- Synthetic Flexibility: The tert-butylphenoxy group enhances solubility in nonpolar media, while the acetate/butyl chain balances polarity, making this compound adaptable for polymer modifications or surfactant synthesis .

- Safety Profile : Structural analogs like [4-(4-tert-butylbenzoyl)phenyl] acetate require strict industrial handling protocols, suggesting similar precautions may apply to the target compound .

- Performance in Formulations: Butyl carbitol acetate (boiling point 246.7°C, viscosity 3.2 cP) demonstrates that extended alkyl chains improve solvent retention in coatings; this property is likely shared by this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.